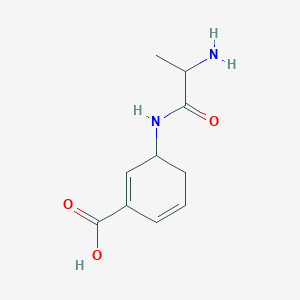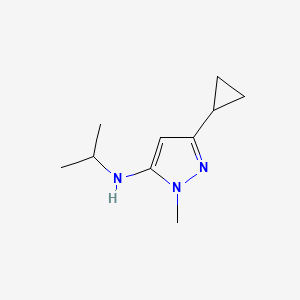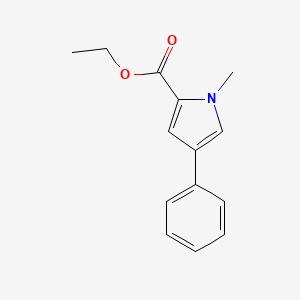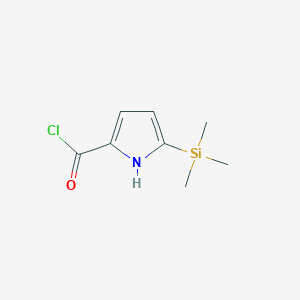
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a chemical compound with the molecular formula C8H12ClNOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method is the reaction of 5-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .
化学反応の分析
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the carbonyl chloride to the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
類似化合物との比較
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in acylation reactions.
1H-Pyrrole-2-carbonyl chloride: This compound does not have the trimethylsilyl group, which can influence its reactivity and solubility.
5-(Trimethylsilyl)-1H-pyrrole: This compound lacks the carbonyl chloride group and is primarily used in different types of chemical reactions.
The presence of both the carbonyl chloride and trimethylsilyl groups in 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- makes it unique and versatile for various applications.
特性
CAS番号 |
250722-66-8 |
|---|---|
分子式 |
C8H12ClNOSi |
分子量 |
201.72 g/mol |
IUPAC名 |
5-trimethylsilyl-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)7-5-4-6(10-7)8(9)11/h4-5,10H,1-3H3 |
InChIキー |
VOEZTCSSRSRZHA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(N1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)


![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

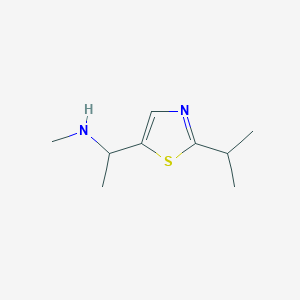
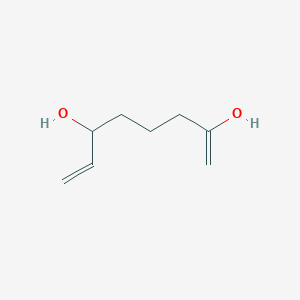
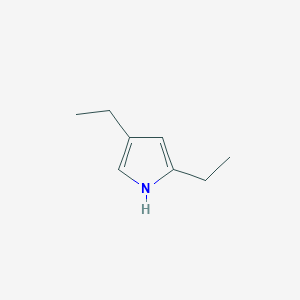
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)

